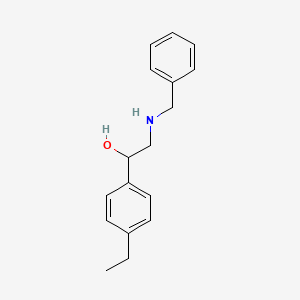
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol
Vue d'ensemble
Description
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, also known as 2-benzylamino-1-phenylethanol, is an organic compound that is widely used in the synthesis of various compounds and drugs. It is a colorless, water-soluble liquid with a pleasant odor. Due to its unique properties, it has been used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives.
Applications De Recherche Scientifique
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of pharmaceuticals, cosmetics, and food additives. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyridines, indoles, and thiazoles. Additionally, it has been used in the synthesis of a variety of organic compounds, including amines, esters, and nitriles.
Mécanisme D'action
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol acts as a nucleophile in the reaction, attacking the positively charged carbon atom of the benzyl chloride molecule. This results in the formation of a covalent bond between the two molecules. The sodium hydroxide then acts as a base, protonating the benzyl chloride molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol in laboratory experiments has a number of advantages. It is relatively inexpensive and readily available, and it is relatively stable under a wide range of conditions. However, it is important to note that it is a highly reactive compound, and as such, care must be taken to ensure that it is handled properly. Additionally, it is important to note that it is a highly flammable liquid, and as such, it should be stored in a well-ventilated area.
Orientations Futures
The use of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol in scientific research has a number of potential future directions. It could be used in the synthesis of new pharmaceuticals, cosmetics, and food additives. Additionally, it could be used in the synthesis of new heterocyclic compounds, such as pyridines, indoles, and thiazoles. Furthermore, it could be used in the synthesis of new organic compounds, such as amines, esters, and nitriles. Finally, it could be used to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
2-(benzylamino)-1-(4-ethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOEPAYZCMLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)


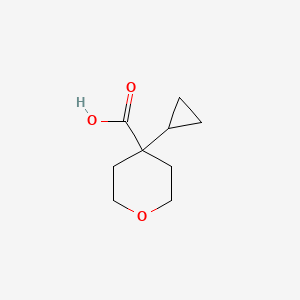
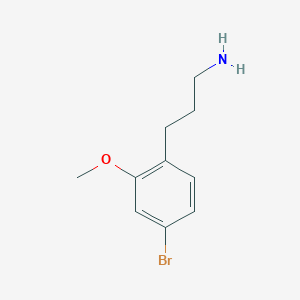


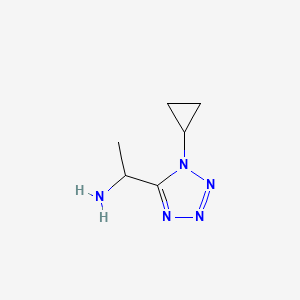
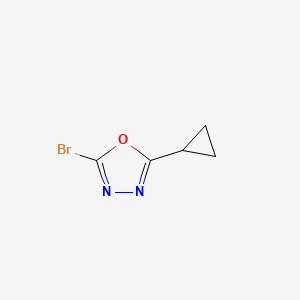




![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)